3-Bromo-5-chlorobenzene-1-sulfonamide
Description
Infrared Spectroscopy (IR)
The IR spectrum of this compound exhibits characteristic peaks:
- N-H stretching : 3320–3250 cm⁻¹ (symmetric and asymmetric)
- S=O stretching : 1360–1330 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric)
- C-Br stretching : 680–650 cm⁻¹
- C-Cl stretching : 750–730 cm⁻¹
These assignments align with sulfonamide derivatives reported in the literature.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- Aromatic protons (H2, H4, H6): δ 7.68–7.85 ppm (doublets and triplets, J = 8–10 Hz)
- Sulfonamide NH₂: δ 7.12–7.25 ppm (broad singlet, exchangeable with D₂O)
¹³C NMR (100 MHz, DMSO-d₆):
- C1 (sulfonamide attachment): δ 142.5 ppm
- C3 (Br-substituted): δ 128.9 ppm
- C5 (Cl-substituted): δ 130.3 ppm
- Remaining aromatic carbons: δ 122.4–135.1 ppm
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments confirm connectivity, with correlations between NH₂ protons and the sulfonyl sulfur.
UV-Vis Spectroscopy
The UV-Vis spectrum in methanol shows two absorption bands:
- Primary band : λmax ≈ 225–235 nm (π→π* transition of the aromatic ring)
- Secondary band : λmax ≈ 275–285 nm (n→π* transition of the sulfonamide group)
Bathochromic shifts compared to unsubstituted benzenesulfonamide arise from the electron-withdrawing effects of Br and Cl.
Thermodynamic Stability and Conformational Dynamics
Thermogravimetric analysis (TGA) reveals a decomposition temperature of ~220–240°C , indicating moderate thermal stability. Differential Scanning Calorimetry (DSC) shows a melting point of 185–188°C , consistent with hydrogen-bonded crystalline structures.
Conformational flexibility is limited due to the rigid aromatic core, but the sulfonamide group exhibits restricted rotation around the S-N bond. Density Functional Theory (DFT) calculations predict an energy barrier of ~12–15 kcal/mol for rotation, favoring a coplanar arrangement of the NH₂ group with the benzene ring to maximize resonance stabilization.
Comparative Analysis of Tautomeric Forms
Sulfonamides generally do not exhibit tautomerism under standard conditions due to the high stability of the sulfonamide (-SO₂NH₂) form. However, in strongly acidic or basic media, protonation or deprotonation may occur:
- Acidic conditions : NH₂ → NH₃⁺ (pKa ≈ 1.5–2.5)
- Basic conditions : NH₂ → NH⁻ (pKa ≈ 10–11)
Comparative studies with 3-bromo-5-chlorobenzenesulfonic acid (lacking the NH₂ group) show no tautomeric behavior, confirming the sulfonamide’s stability.
Properties
IUPAC Name |
3-bromo-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIJYZFOWSNYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261524-60-0 | |
| Record name | 3-bromo-5-chlorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
A common precursor for synthesizing halogenated benzenesulfonamides is sulfanilamide or its derivatives. For 3-bromo-5-chlorobenzene-1-sulfonamide, the synthesis typically involves:
- Introduction of chlorine substituents onto the benzene ring,
- Sulfonamide functionalization,
- Bromination at the desired position.
One documented approach starts from sulfanilamide (benzenesulfonamide) which undergoes selective chlorination and subsequent bromination steps under controlled conditions.
Stepwise Synthetic Route
Based on a detailed process disclosed in patent literature for related sulfonamide derivatives, a representative synthetic sequence is as follows:
| Step | Reaction Description | Reagents and Conditions | Outcome / Yield |
|---|---|---|---|
| 1 | Sulfonamide formation and chlorination | Treat sulfanilamide with hydrochloric acid and chlorinating agents (e.g., chlorine gas or sulfuryl chloride) under controlled temperature (20–45°C) | Formation of 3,5-dichlorobenzenesulfonamide intermediate |
| 2 | Bromination | Use brominating agents such as N-bromosuccinimide (NBS) at low temperature (0–10°C) in solvents like dimethylformamide (DMF) or acetonitrile | Selective bromination at position 3 to yield this compound |
| 3 | Purification | Crystallization or column chromatography to isolate the pure compound | Yields typically range between 75–85% with >95% purity |
This method avoids harsh conditions such as high temperatures (>150°C) or strong acids that can degrade the sulfonamide group or cause unwanted side reactions.
Reaction Conditions and Optimization
- Temperature Control: Maintaining low temperatures (0–10°C) during bromination is critical to prevent polybromination or decomposition.
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile facilitate better solubility and selectivity.
- Brominating Agent: N-bromosuccinimide is preferred for its mild and selective bromination capability.
- Reaction Time: Typically 1–3 hours with stirring ensures complete reaction without overbromination.
Detailed Research Findings and Data
Experimental Example
A representative experimental procedure adapted from patent disclosures:
Preparation of 4-amino-3,5-dichlorobenzenesulfonamide intermediate:
Sulfanilamide (100 g, 0.58 mol) is dissolved in concentrated hydrochloric acid (500 mL) and DMF (500 mL) at 25–45°C. Hydrogen peroxide (30%, 200 mL) is added slowly over 20–30 minutes under stirring. The mixture is stirred for 3–5 hours at 20–25°C. After cooling to 0–10°C, chilled water is added to precipitate the product, which is filtered and dried to yield the intermediate in 85.64% yield.
-
The intermediate is treated with N-bromosuccinimide (1.34 mol) at 0–5°C for 30–60 minutes. The reaction mixture is stirred at 0–10°C for 1–3 hours, then poured into chilled water to precipitate the brominated product. Filtration and washing yield the final compound with approximately 79.9% yield and >95% purity.
Data Table Summarizing Key Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Starting material | Sulfanilamide | Commercially available |
| Chlorination | HCl + H2O2 in DMF, 20–45°C | Mild oxidative chlorination |
| Bromination agent | N-bromosuccinimide (NBS) | Selective bromination |
| Bromination temperature | 0–10°C | Prevents overbromination |
| Reaction time (bromination) | 1–3 hours | Ensures completion |
| Yield (chlorinated intermediate) | ~85.6% | High yield, pure intermediate |
| Yield (brominated product) | ~79.9% | High yield, >95% purity |
| Purification | Filtration, washing, drying | Simple isolation |
Analysis of Preparation Methods
Advantages
- Mild Reaction Conditions: Avoids harsh acids or high temperatures that can degrade sulfonamide.
- High Selectivity: Use of NBS at low temperature ensures selective bromination at position 3.
- Economical: Uses readily available reagents and solvents.
- Scalability: Suitable for scale-up due to simple work-up and purification.
Challenges
- Control of Halogenation: Requires precise temperature and stoichiometric control to avoid polyhalogenation.
- Purity Management: Crystallization or chromatographic purification needed to achieve high purity.
Chemical Reactions Analysis
3-Bromo-5-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-chlorobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of DNA and RNA, leading to the bacteriostatic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Sulfonamides
Table 1: Comparison of Substituted Benzene Sulfonamides
Key Observations :
- Amino Substitution: Compounds with amino groups (e.g., 3-amino derivatives) exhibit enhanced nucleophilic reactivity, making them suitable for coupling reactions .
- Steric Effects: Substituents at adjacent positions (e.g., 3-amino-2-bromo derivative) reduce accessibility for electrophilic attack .
- Electronic Effects : Methoxy groups (electron-donating) in 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide increase ring electron density, contrasting with the electron-withdrawing sulfonamide .
Halogenated Heterocyclic Analogues
Table 2: Pyridine and Thiophene Derivatives
Key Observations :
Halogenated Benzene Derivatives without Sulfonamide
Table 3: Non-Sulfonamide Halogenated Benzenes
Key Observations :
- Density and Reactivity : Bromo-chloro-fluorobenzene (CAS 33863-76-2) is denser and more reactive in Suzuki-Miyaura couplings compared to sulfonamide-containing analogues .
- Steric Limitations : Iodo-substituted derivatives (e.g., 1-bromo-3-iodo-5-methylbenzene) face steric challenges in substitution reactions .
Biological Activity
3-Bromo-5-chlorobenzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure features a sulfonamide group attached to a brominated and chlorinated benzene ring, which influences its biological properties.
Target Enzymes : this compound primarily acts by inhibiting bacterial DNA synthesis through competitive inhibition of key enzymes involved in nucleotide synthesis. This mechanism is common among sulfonamides, which disrupt normal cellular processes in bacteria, leading to their antibacterial effects.
Biochemical Pathways : The compound interferes with the folate synthesis pathway by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for the production of folate in bacteria. This inhibition results in decreased bacterial growth and proliferation.
Pharmacological Properties
Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that this compound has MIC values ranging from 0.014 mg/mL to 0.039 mg/mL against different strains, demonstrating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : Research has indicated that sulfonamides can exhibit cytotoxic effects on cancer cell lines. A study focusing on related compounds showed significant growth inhibition in leukemia cell lines, with some derivatives achieving over 100% inhibition, indicating complete cell death . While specific data on this compound is limited, its structural similarities to other active sulfonamides suggest potential anticancer properties.
- Cell Cycle Analysis : In related studies, sulfonamides have been shown to induce cell cycle arrest at various phases, particularly G2/M phase, which is crucial for halting cancer cell proliferation . This effect may also be applicable to this compound.
- Caspase Activation : Some sulfonamide derivatives have been studied for their ability to activate caspases, enzymes that play essential roles in programmed cell death (apoptosis). Enhanced caspase activity correlates with increased apoptosis in treated cancer cells .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-bromo-5-chlorobenzenesulfonamide | Similar sulfonamide structure | Antimicrobial and anticancer activity |
| 3-Amino-4-bromo-5-chlorobenzenesulfonamide | Variation in bromine positioning | Moderate cytotoxicity against cancer cells |
| 3-Amino-2-chloro-5-bromobenzenesulfonamide | Focus on chlorine substitution | Antimicrobial efficacy against specific strains |
This table illustrates how variations in the molecular structure can influence the biological activities of sulfonamides.
Q & A
Q. Basic Research Focus
- Purity Analysis : Use GC or HPLC with UV detection (λ = 254 nm) for quantification. Purity thresholds >95% are achievable via recrystallization in ethanol/water mixtures .
- Structural Validation : Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (M+H⁺ expected at m/z ~290) .
What advanced techniques are suitable for elucidating the crystal structure and electronic properties of this compound?
Q. Advanced Research Focus
- Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and sulfonamide conformation. Precedent studies on related sulfonamides show planar benzene rings and tetrahedral sulfonamide geometry .
- DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict reactivity and intermolecular interactions .
How should researchers address contradictions in reported spectroscopic data or reaction yields?
Q. Advanced Research Focus
- Data Triangulation : Cross-validate NMR and MS results with independent synthetic batches. For yield discrepancies, replicate reactions under strict anhydrous conditions to rule out moisture interference .
- Meta-Analysis : Compare solvent effects (e.g., DMF vs. THF) and catalyst loadings across literature. Contradictions in bromination efficiency may arise from varying CuBr purity .
What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity?
Q. Advanced Research Focus
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) via molecular docking (AutoDock Vina).
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay on HEK293 cells) .
- SAR Studies : Modify substituents (e.g., Cl vs. CF₃) to assess pharmacophore contributions .
What safety protocols are critical when handling this compound in the lab?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders.
- Emergency Measures : For skin contact, wash with 10% NaHCO₃ solution. Store at 2–8°C in amber glass to prevent photodegradation .
How should waste containing brominated sulfonamides be managed to comply with environmental regulations?
Q. Advanced Research Focus
- Neutralization : Treat aqueous waste with activated charcoal to adsorb organic residues.
- Disposal : Incinerate halogenated waste at >1,000°C with alkaline scrubbers to minimize dioxin formation. Partner with certified waste management firms for hazardous material handling .
What mechanistic insights can be gained from studying substituent effects on sulfonamide reactivity?
Q. Advanced Research Focus
- Kinetic Studies : Use stopped-flow UV-Vis to monitor sulfonamide hydrolysis rates under acidic/basic conditions.
- Electrophilicity : Compare Hammett σ values for Br/Cl substituents to quantify electronic effects on sulfonamide nucleophilicity. Halogen electronegativity correlates with reduced reaction rates in SNAr mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
